molecular formula C21H25BrN6 B3827232 6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B3827232
M. Wt: 441.4 g/mol
InChI Key: JZAPLZLPESUNCL-UHFFFAOYSA-N
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Description

6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine: is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of bromophenyl and dimethylphenyl groups attached to the triazine ring, along with diethylamine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Substitution Reactions: The introduction of bromophenyl and dimethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and elevated temperatures.

    Introduction of Diethylamine Groups: The diethylamine groups can be introduced through alkylation reactions using diethylamine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Common techniques include:

    Refluxing: To maintain the reaction mixture at a constant temperature.

    Distillation: To purify the final product.

    Crystallization: To isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and dimethylphenyl groups.

    Reduction: Reduction reactions can target the triazine ring or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Oxidation Products: May include hydroxylated derivatives.

    Reduction Products: May include partially or fully reduced triazine derivatives.

    Substitution Products: May include various substituted triazine compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Biological Probes: It can be used as a probe to study biological processes.

Medicine

    Drug Development:

Industry

    Agriculture: Potential use as a herbicide or pesticide.

    Dyes and Pigments: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: By interacting with receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-N-(3-chlorophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
  • 6-N-(3-fluorophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in the 3-position of the phenyl ring imparts unique chemical and physical properties, such as increased reactivity and potential biological activity.
  • Dimethylphenyl Group : The 2,5-dimethylphenyl group enhances the compound’s stability and lipophilicity.

Properties

IUPAC Name

6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN6/c1-5-28(6-2)21-26-19(23-17-9-7-8-16(22)13-17)25-20(27-21)24-18-12-14(3)10-11-15(18)4/h7-13H,5-6H2,1-4H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAPLZLPESUNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 2
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6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 3
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6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 4
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6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 5
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6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 6
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6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

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